molecular formula C19H24N4O3 B2497454 1-(4-(6-(3,4-Dimethoxyphenyl)pyridazin-3-yl)piperazin-1-yl)propan-1-one CAS No. 1021070-26-7

1-(4-(6-(3,4-Dimethoxyphenyl)pyridazin-3-yl)piperazin-1-yl)propan-1-one

Cat. No.: B2497454
CAS No.: 1021070-26-7
M. Wt: 356.426
InChI Key: FEKGWXKMVJRNAE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-(6-(3,4-Dimethoxyphenyl)pyridazin-3-yl)piperazin-1-yl)propan-1-one is a complex organic compound featuring a pyridazine ring substituted with a 3,4-dimethoxyphenyl group and a piperazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-(6-(3,4-Dimethoxyphenyl)pyridazin-3-yl)piperazin-1-yl)propan-1-one typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Pyridazine Core: The pyridazine ring can be synthesized through the reaction of hydrazine with a suitable dicarbonyl compound, such as a diketone or dialdehyde, under acidic or basic conditions.

    Substitution with 3,4-Dimethoxyphenyl Group: The pyridazine core is then functionalized with a 3,4-dimethoxyphenyl group via electrophilic aromatic substitution or cross-coupling reactions, such as Suzuki or Heck coupling.

    Attachment of Piperazine Moiety: The functionalized pyridazine is reacted with piperazine under nucleophilic substitution conditions to introduce the piperazine ring.

    Formation of the Propanone Group: Finally, the propanone group is introduced through acylation reactions, such as Friedel-Crafts acylation, using propanoyl chloride or a similar reagent.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and automated synthesis techniques.

Chemical Reactions Analysis

Types of Reactions

1-(4-(6-(3,4-Dimethoxyphenyl)pyridazin-3-yl)piperazin-1-yl)propan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can convert ketones to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the piperazine or pyridazine rings, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

1-(4-(6-(3,4-Dimethoxyphenyl)pyridazin-3-yl)piperazin-1-yl)propan-1-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its pharmacological properties, including potential use as an antipsychotic, antidepressant, or anti-inflammatory agent.

Mechanism of Action

The mechanism of action of 1-(4-(6-(3,4-Dimethoxyphenyl)pyridazin-3-yl)piperazin-1-yl)propan-1-one involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to various biological effects. For example, it could act as an antagonist or agonist at neurotransmitter receptors, influencing signaling pathways involved in mood regulation or inflammation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(4-(6-(3,4-Dimethoxyphenyl)pyridazin-3-yl)piperazin-1-yl)propan-1-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile interactions with various biological targets, making it a valuable compound for drug discovery and development.

Properties

IUPAC Name

1-[4-[6-(3,4-dimethoxyphenyl)pyridazin-3-yl]piperazin-1-yl]propan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N4O3/c1-4-19(24)23-11-9-22(10-12-23)18-8-6-15(20-21-18)14-5-7-16(25-2)17(13-14)26-3/h5-8,13H,4,9-12H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEKGWXKMVJRNAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)N1CCN(CC1)C2=NN=C(C=C2)C3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.